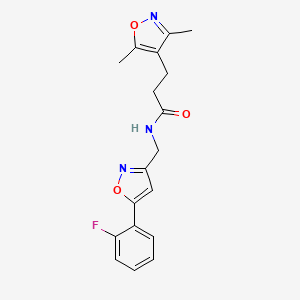

![molecular formula C22H25N3OS B2954921 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034298-70-7](/img/structure/B2954921.png)

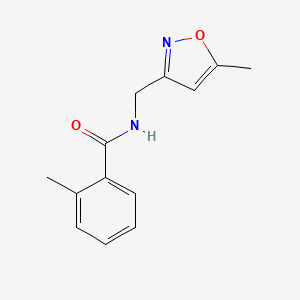

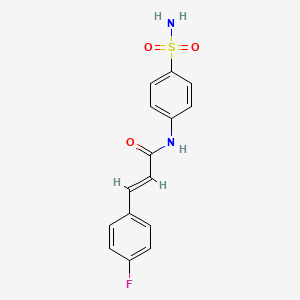

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The benzimidazole and pyrrolidine rings in the molecule are likely to contribute to its three-dimensional structure and potentially its reactivity. The isopropylthio substituent on the phenyl group could also influence the molecule’s properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the benzimidazole and pyrrolidine rings, as well as the phenyl group with the isopropylthio substituent, could influence properties such as solubility, melting point, and reactivity .科学的研究の応用

Catalytic Applications

Ruthenium(II)-NNN pincer complexes, incorporating benzo[d]imidazolyl moieties, have been demonstrated to catalyze the condensation of benzyl alcohol and benzene-1,2-diamine to 2-phenyl-1H-benzo[d]imidazole efficiently, releasing H2. This process showcases a practical approach to synthesizing 1H-benzo[d]imidazole derivatives from alcohols without oxidants or stoichiometric inorganic bases (Li et al., 2018).

Synthesis of Heterocycles

The compound under discussion has potential relevance in the synthesis of diverse heterocyclic compounds, as demonstrated by studies on the synthesis of thiadiazoles, pyridines, and benzimidazoles from related structures. These methodologies highlight the versatility of imidazolyl-ethyl-ethanone derivatives as starting materials for constructing complex heterocyclic frameworks with potential antimicrobial and antitubercular activities (Abdelall, 2014).

Antimicrobial and Antimycobacterial Activities

Imidazole derivatives have shown significant antimicrobial and antimycobacterial activities, as evidenced by the synthesis and screening of various imidazol-1-yl-pyridin-3-yl-methanones. These studies emphasize the potential of such derivatives in developing new antimicrobial agents with efficacy against bacterial and fungal strains, including M. tuberculosis (Narasimhan et al., 2011).

Corrosion Inhibition

Research on imidazole-based molecules, including derivatives similar to the compound , has demonstrated their effectiveness in inhibiting corrosion of carbon steel in acidic media. These findings suggest applications in materials science, particularly in protecting metals from corrosive environments (Costa et al., 2021).

Material Science and Optical Applications

The development of low-cost emitters with large Stokes' shifts using imidazole derivatives illustrates the potential of these compounds in creating luminescent materials. This research points to applications in developing new optical materials for various technological uses (Volpi et al., 2017).

Safety and Hazards

作用機序

Target of action

The compound contains a benzimidazole moiety , which is a key component of many biologically active molecules. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor effects . .

Mode of action

Without specific information about this compound, it’s difficult to predict its exact mode of action. Many benzimidazole derivatives exert their effects by interacting with biological macromolecules, such as proteins or dna .

Biochemical pathways

Benzimidazole derivatives can affect a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and can be metabolized by various enzymes in the body .

特性

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-16(2)27-19-9-7-17(8-10-19)13-22(26)24-12-11-18(14-24)25-15-23-20-5-3-4-6-21(20)25/h3-10,15-16,18H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQQZJOFTVTEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

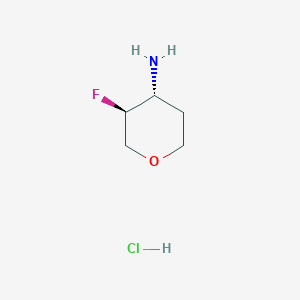

![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

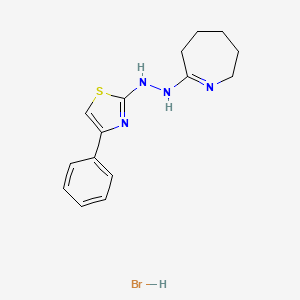

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)

![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)

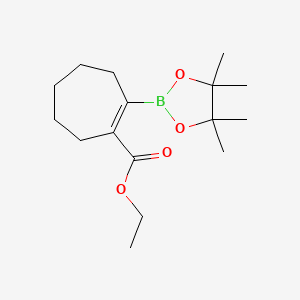

![3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2954854.png)